molecular formula C28H28IN3OS B12393867 SYBR Green II

SYBR Green II

Cat. No.: B12393867
M. Wt: 581.5 g/mol
InChI Key: KQXBZZLQWLZPAL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

SYBR Green II is a highly sensitive nucleic acid gel stain that exhibits bright fluorescence when bound to RNA. It is widely used in molecular biology for detecting RNA in electrophoretic gels. This compound is known for its superior sensitivity compared to other stains like ethidium bromide, making it a valuable tool in various scientific applications .

Preparation Methods

The preparation of SYBR Green II involves synthetic routes that include the use of specific reagents and reaction conditions. The compound is typically synthesized through a series of chemical reactions that involve the formation of a fluorescent dye. Industrial production methods focus on optimizing these reactions to produce this compound in large quantities while maintaining its high sensitivity and fluorescence properties .

Chemical Reactions Analysis

SYBR Green II undergoes various chemical reactions, including binding to nucleic acids. It exhibits a higher quantum yield when bound to RNA compared to double-stranded DNA. The major products formed from these reactions are fluorescent complexes that can be detected using UV transilluminators or laser scanners. Common reagents used in these reactions include formaldehyde and agarose for gel preparation .

Scientific Research Applications

SYBR Green II is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

    Nucleic Acid Detection: Used in gel electrophoresis to detect RNA and single-stranded DNA.

    Quantitative PCR (qPCR): Employed in qPCR assays to measure gene expression levels.

    Rolling Circle Amplification (RCA): Utilized in RCA-based analyses of nucleic acids.

    Northern Blot Analysis: Facilitates the detection of RNA in Northern blot assays .

Mechanism of Action

The mechanism of action of SYBR Green II involves its binding to nucleic acids, particularly RNA. The compound exhibits a higher fluorescence quantum yield when bound to RNA, which enhances its detection sensitivity. The fluorescence of the RNA/SYBR Green II complex is significantly higher than that of the RNA/ethidium bromide complex. This property allows for the detection of very low amounts of RNA in electrophoretic gels .

Comparison with Similar Compounds

SYBR Green II is compared with other similar compounds such as SYBR Green I, ethidium bromide, and various SYTO dyes. While SYBR Green I is also used for nucleic acid detection, this compound exhibits higher sensitivity for RNA. Ethidium bromide, although commonly used, has lower sensitivity and requires extensive washing steps. SYTO dyes, such as SYTO 13, 16, 80, and 82, have been shown to outperform SYBR Green in certain applications, but this compound remains a popular choice due to its high fluorescence and ease of use .

Conclusion

This compound is a valuable compound in molecular biology, offering high sensitivity and fluorescence for nucleic acid detection. Its unique properties and wide range of applications make it an essential tool in scientific research.

Properties

Molecular Formula

C28H28IN3OS

Molecular Weight

581.5 g/mol

IUPAC Name

N,N-dimethyl-2-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]sulfanylethanamine;iodide

InChI

InChI=1S/C28H28N3OS.HI/c1-29(2)17-18-33-28-20-21(19-27-30(3)25-15-9-10-16-26(25)32-27)23-13-7-8-14-24(23)31(28)22-11-5-4-6-12-22;/h4-16,19-20H,17-18H2,1-3H3;1H/q+1;/p-1

InChI Key

KQXBZZLQWLZPAL-UHFFFAOYSA-M

Isomeric SMILES

CN\1C2=CC=CC=C2O/C1=C\C3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)SCCN(C)C.[I-]

Canonical SMILES

CN1C2=CC=CC=C2OC1=CC3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)SCCN(C)C.[I-]

Origin of Product

United States

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